Methyl 3-Morpholinobenzoate
Overview
Description
Methyl 3-Morpholinobenzoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . . This compound is typically used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobenzoate can be synthesized through the esterification of 3-Morpholinobenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-Morpholinobenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted morpholinobenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Morpholinobenzoate is widely used in scientific research due to its versatile reactivity and stability . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-Morpholinobenzoate involves its interaction with various molecular targets through its ester and morpholine functional groups . These interactions can lead to the modulation of enzymatic activities or binding to specific receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 4-Morpholinobenzoate
- Methyl 2-Morpholinobenzoate
- Ethyl 3-Morpholinobenzoate
Comparison: Methyl 3-Morpholinobenzoate is unique due to the position of the morpholine ring on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Biological Activity
Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃) is an organic compound characterized by a morpholine ring and a benzoate moiety. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : Approximately 221.25 g/mol
- Functional Groups : Morpholine ring and methyl ester group
The presence of these functional groups enhances its chemical reactivity and solubility, facilitating its interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity.
Case Study: Antimicrobial Efficacy
In a study assessing the compound's antimicrobial activity, this compound demonstrated an IC50 value of approximately 71 µM against certain bacterial strains, indicating moderate efficacy compared to other derivatives . The binding affinity of the compound was quantitatively assessed using techniques such as surface plasmon resonance, confirming its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its morpholine structure is often associated with enhanced bioactivity in pharmaceuticals, suggesting potential applications in treating inflammatory conditions.
Research Findings
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This inhibition suggests a potential role in modulating inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.
Anticancer Activity
This compound has been explored for its anticancer properties, particularly against non-small cell lung carcinoma (NSCLC) cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound derivatives against A549 and NCI-H23 lung cancer cell lines. The results indicated IC50 values ranging from 1.5 µM to 47 µM, showcasing significant cytotoxic effects. Notably, one derivative exhibited an IC50 comparable to staurosporine, a known potent anticancer agent .
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Studies have shown that the compound can effectively bind to proteins and nucleic acids, potentially influencing their functions.
Summary Table of Biological Activities
Activity | IC50 Value | Notes |
---|---|---|
Antimicrobial | ~71 µM | Moderate efficacy against MRSA |
Anti-inflammatory | N/A | Inhibits pro-inflammatory cytokines |
Anticancer (A549) | 1.5 - 47 µM | Comparable potency to staurosporine |
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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